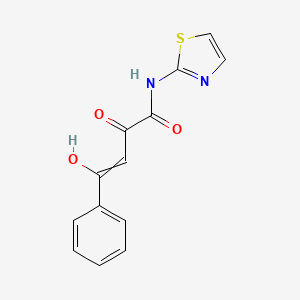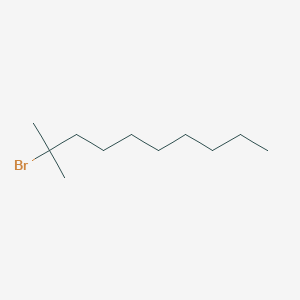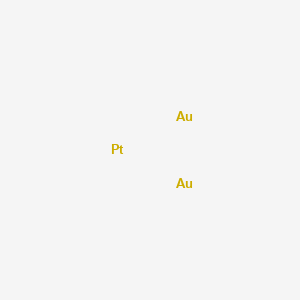
Gold;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold and platinum are two noble metals that have been extensively studied for their unique properties and applications. When combined, the resulting compound, gold-platinum, exhibits remarkable characteristics that make it valuable in various fields, including catalysis, medicine, and materials science. This article delves into the synthesis, reactions, applications, and mechanisms of action of the gold-platinum compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-platinum compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and laser ablation. One common method involves the reduction of gold and platinum salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the size and morphology of the resulting nanoparticles .
Industrial Production Methods
In industrial settings, gold-platinum nanoparticles are often produced using laser ablation techniques. This method involves the use of high-power lasers to ablate bulk gold and platinum metals in a liquid medium, resulting in the formation of colloidal nanoparticles. The choice of laser parameters, such as pulse duration and repetition rate, significantly affects the productivity and quality of the nanoparticles .
Analyse Des Réactions Chimiques
Types of Reactions
Gold-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by the unique properties of the gold and platinum atoms.
Common Reagents and Conditions
Common reagents used in the reactions of gold-platinum compounds include hydrogen peroxide, sodium borohydride, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of gold-platinum compounds depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold-platinum oxides, while reduction reactions can produce metallic gold-platinum nanoparticles .
Applications De Recherche Scientifique
Gold-platinum compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which gold-platinum compounds exert their effects varies depending on the application. In catalysis, the gold and platinum atoms provide active sites for the adsorption and activation of reactant molecules, facilitating the desired chemical transformations . In medicine, gold-platinum compounds can interact with cellular components, such as proteins and DNA, leading to the inhibition of tumor growth and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Gold-platinum compounds are unique due to the synergistic effects of the two metals. Compared to other noble metal compounds, such as gold or platinum alone, gold-platinum compounds often exhibit enhanced catalytic activity and stability . Similar compounds include:
Gold-silver: Known for their antimicrobial properties.
Platinum-palladium: Used in catalytic converters and hydrogenation reactions.
Gold-copper: Employed in electronics and materials science.
Propriétés
Numéro CAS |
341996-22-3 |
|---|---|
Formule moléculaire |
Au2Pt |
Poids moléculaire |
589.02 g/mol |
Nom IUPAC |
gold;platinum |
InChI |
InChI=1S/2Au.Pt |
Clé InChI |
MIUNWIRUAYBWRZ-UHFFFAOYSA-N |
SMILES canonique |
[Pt].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


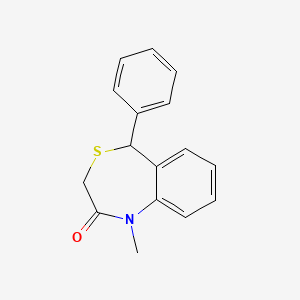

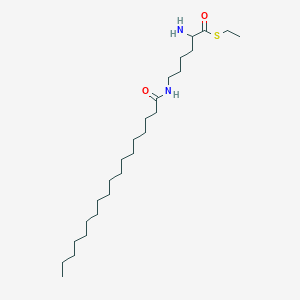


![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
